N'-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide in the presence of an acid catalyst . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells . Additionally, the hydrazide group can form reactive intermediates that further enhance the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-DI-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)thio)acetohydrazide
- N’-(2,4-DI-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)thio)acetohydrazide
- N’-(2,6-DI-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)thio)acetohydrazide
Uniqueness
N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and triazole rings.
Properties
Molecular Formula |
C19H18ClN5OS |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-2-25-18(15-6-4-3-5-7-15)23-24-19(25)27-13-17(26)22-21-12-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+ |
InChI Key |
BCKYDAJEZXSZBW-CIAFOILYSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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